molecular formula C18H32O4 B14283239 1,4-Dioxacycloicosane-5,20-dione CAS No. 120541-17-5

1,4-Dioxacycloicosane-5,20-dione

Katalognummer: B14283239
CAS-Nummer: 120541-17-5
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: MEKAMLHVYKHQBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-Dioxacycloicosane-5,20-dione can be synthesized through various methods. One common approach involves the cyclization of appropriate diols or diacids under dehydrating conditions. For instance, the reaction of diethylene glycol with a suitable diacid in the presence of a dehydrating agent can yield the desired macrocyclic compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments are crucial to ensure efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dioxacycloicosane-5,20-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted macrocyclic compounds .

Wissenschaftliche Forschungsanwendungen

1,4-Dioxacycloicosane-5,20-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,4-dioxacycloicosane-5,20-dione involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its macrocyclic structure allows it to interact with biological membranes and proteins, potentially affecting their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,4-Dioxacycloicosane-5,20-dione is unique due to its large ring size and the presence of two ketone groups, which confer distinct chemical and physical properties. Its ability to form stable complexes and interact with biological systems sets it apart from other similar compounds .

Eigenschaften

CAS-Nummer

120541-17-5

Molekularformel

C18H32O4

Molekulargewicht

312.4 g/mol

IUPAC-Name

1,4-dioxacycloicosane-5,20-dione

InChI

InChI=1S/C18H32O4/c19-17-13-11-9-7-5-3-1-2-4-6-8-10-12-14-18(20)22-16-15-21-17/h1-16H2

InChI-Schlüssel

MEKAMLHVYKHQBV-UHFFFAOYSA-N

Kanonische SMILES

C1CCCCCCCC(=O)OCCOC(=O)CCCCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.